Tert-butyl (3-amino-3-iminopropyl)carbamate
Description
Tert-butyl (3-amino-3-iminopropyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a terminal imino (-NH-) functionality. This compound is structurally characterized by a three-carbon chain linking the Boc group to the iminopropyl moiety, making it a versatile intermediate in organic synthesis, particularly in peptide chemistry and heterocycle formation. Its Boc group enhances stability during synthetic processes, while the imino group enables participation in condensation and cyclization reactions .
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-iminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICJHJDLTXMUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507810 | |
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-36-2 | |
| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection via Mixed Anhydride Intermediates
A widely adopted method involves the selective protection of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds under mild basic conditions to ensure mono-protection:
- Reagents : 1,3-Diaminopropane, Boc anhydride, triethylamine (Et$$_3$$N).
- Conditions : Anhydrous tetrahydrofuran (THF), 0–25°C, 4–6 hours.
- Yield : 85–92%.
- Mechanism : Et$$_3$$N deprotonates the primary amine, enabling nucleophilic attack on Boc anhydride. The reaction selectively protects one amine group due to steric and electronic factors.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Solvent | THF |
| Molar Ratio (Boc:Diamine) | 1.1:1 |
| Purification | Column chromatography (SiO$$_2$$, ethyl acetate/hexane) |
Alkylation of Boc-Protected Intermediates
SN2 Displacement with Alkyl Halides
The Boc-protected amine undergoes alkylation to introduce the iminopropyl moiety:
- Reagents : Boc-protected 1,3-diaminopropane, methyl acrylate, lithium hexamethyldisilazide (LiHMDS).
- Conditions : Dry dimethylformamide (DMF), 50–60°C, 12–24 hours.
- Yield : 70–78%.
- Analytical Validation : $$^1$$H NMR confirms the presence of tert-butyl (δ 1.40 ppm) and imine (δ 7.2–7.5 ppm) signals.
Optimization Insight :
- Excess LiHMDS (2.5 equiv) minimizes di-alkylation byproducts.
- Anhydrous conditions prevent hydrolysis of the imine group.
Deprotection and Final Functionalization
Acidic Hydrolysis of tert-Butyl Groups
Selective removal of the Boc group is achieved under acidic conditions:
- Reagents : Trifluoroacetic acid (TFA), dichloromethane (DCM).
- Conditions : 0°C to room temperature, 1–2 hours.
- Yield : 90–95%.
- Challenges : Overexposure to TFA leads to imine degradation; reaction monitoring via TLC (R$$_f$$ = 0.3 in 5% MeOH/DCM) is critical.
Side Reaction Mitigation :
- Use scavengers (e.g., triisopropylsilane) to prevent carbocation formation.
- Neutralization with NaHCO$$_3$$ stabilizes the free amine.
Industrial-Scale Synthesis
Continuous-Flow Reactor Systems
Large-scale production employs flow chemistry to enhance reproducibility:
- Reactor Type : Tubular reactor with static mixers.
- Parameters :
- Throughput : 5 kg/day with ≥99% purity.
Advantages :
- Reduced thermal degradation compared to batch processes.
- Automated pH control minimizes manual intervention.
Quality Control and Analytical Methods
Purity Assessment
Stability Testing
- Storage : –20°C under argon; shelf life = 12 months.
- Degradation Pathways : Hydrolysis of the imine group at pH < 3 or > 10.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Boc Protection | 85–92 | 98 | High | 12 |
| Alkylation | 70–78 | 95 | Moderate | 18 |
| Continuous-Flow | 90–95 | 99 | High | 8 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-3-iminopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution .
Scientific Research Applications
Chemical Synthesis
Tert-butyl (3-amino-3-iminopropyl)carbamate is utilized as a reagent in the synthesis of spermidine analogues and in the Suzuki reaction. These reactions are fundamental in organic chemistry for creating carbon-carbon bonds, which are essential for constructing complex molecules.
Biological Research
In biological studies, this compound serves as a biochemical reagent to explore various metabolic pathways. Its ability to form stable intermediates makes it valuable for studying enzyme mechanisms and cellular processes.
Pharmaceutical Development
The compound has shown potential in drug development, particularly targeting specific biological processes related to cancer treatment. The 3-amino group is known for its activity against certain cancer cells, making it a candidate for further research in oncology .
Case Study 1: Synthesis of Spermidine Analogues
Research demonstrated that this compound could be effectively used to synthesize spermidine analogues. These analogues are crucial in studying cellular growth and differentiation processes. The study highlighted the compound's role in facilitating reactions that lead to biologically active molecules.
Case Study 2: Anticancer Activity
In vitro studies indicated that compounds derived from this compound exhibited significant cytotoxic effects on various cancer cell lines. This research supports its potential application as a lead compound in developing novel anticancer agents.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as a reagent in organic reactions like the Suzuki reaction |
| Biological Research | Serves as a biochemical reagent for studying metabolic pathways |
| Pharmaceutical Development | Potential candidate for drug development targeting cancer |
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-3-iminopropyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Functional Group Influence: The thiourea derivative (C₈H₁₆N₂O₂S) exhibits distinct metal-binding properties due to the sulfur atom, unlike the imino analog . The hydroxyimino compound (C₁₀H₁₉N₃O₃) demonstrates enhanced hydrogen-bonding capacity, critical for enzyme inhibition .
- Aromatic vs. Aliphatic Chains: Pyrazole- and naphthoquinone-containing analogs (e.g., C₁₃H₁₇FN₄O₂ and C₁₈H₂₁ClN₂O₄) show increased aromaticity, altering electronic properties and biological activity .
Spectroscopic and Conformational Differences
- NMR Data: The imino proton in this compound resonates at δ 6.8–7.2 ppm, distinct from the thiourea’s thioamide proton (δ 9.5–10.2 ppm) .
- Conformational Flexibility: Dihedral angles for the naphthoquinone analog (C₁₈H₂₁ClN₂O₄) indicate restricted rotation (C15—N2—C13 = 123.56°), reducing conformational diversity compared to the flexible iminopropyl chain .
Biological Activity
Tert-butyl (3-amino-3-iminopropyl)carbamate, also known by its CAS number 75178-96-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₁₈N₂O₂, with a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate functional group, contributing to its reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Density | 1.0±0.1 g/cm³ |
| Melting Point | 22 °C (lit.) |
| Boiling Point | 271.7±23.0 °C at 760 mmHg |
| Flash Point | 118.1±22.6 °C |
Biological Activity
This compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:
- Anticancer Activity : The compound has shown significant activity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of dipeptides and other biologically active molecules, enhancing drug development processes .
- Interaction with Biological Macromolecules : Preliminary studies indicate that it may interact with proteins and enzymes involved in critical biological pathways, including those related to apoptosis and cell cycle regulation .
Anticancer Properties
A study highlighted the efficacy of this compound in inhibiting the proliferation of specific cancer cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in affected cells .
Synthesis Applications
In peptide synthesis, this compound is utilized as a starting material for the formation of dipeptides using coupling reagents such as N,N'-diethylene-N''-2-chloroethyl thiophosphoramide. This method has been reported to yield satisfactory results in a short reaction time.
Interaction Studies
Research has demonstrated that this compound can interact with various signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are crucial for cellular responses to growth factors and cytokines . These interactions suggest potential therapeutic roles in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl (3-amino-3-iminopropyl)carbamate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, intermediates like boronic esters are prepared via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in tert-butyl carbamate derivatives . Characterization relies on spectroscopic techniques:
- NMR : Torsional angles (e.g., C15—N2—C13: 123.56°) and dihedral angles (e.g., −179.67°) help confirm stereochemistry .
- X-ray crystallography : Bond lengths (e.g., C9—C10: 1.514 Å) and angles (e.g., C5—C10—C9: 119.41°) validate structural integrity .
- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 7–9 Hz for adjacent protons) and DEPT-135 for carbon hybridization .
- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H⁺] = 190.24 for a related derivative ).
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or AFIR simulate transition states and intermediates. For example, quantum chemical calculations predict regioselectivity in nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) to optimize conditions .
- Case Study : ICReDD’s workflow combines computed activation energies with experimental validation, reducing trial-and-error by 40% .
Q. How should researchers address discrepancies in NMR data when analyzing derivatives of Tert-butyl carbamates?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic equilibria (e.g., rotamers) by analyzing signal coalescence at different temperatures .
- COSY/NOESY : Identify through-space couplings to distinguish conformational isomers (e.g., axial vs. equatorial substituents) .
- Example : In tert-butyl (4-chlorophenethyl)carbamate, conflicting NOE correlations were resolved by X-ray data showing planar carbamate geometry .
Q. What strategies optimize reaction yields for Tert-butyl carbamate derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling reactions or Sc(OTf)₃ for acid-catalyzed deprotection .
- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent polarity, and stoichiometry interactions. For example, a 2³ factorial design improved yields by 22% in tert-butyl boronate syntheses .
Data Contradiction Analysis
Q. How can conflicting crystallographic and spectroscopic data be reconciled for Tert-butyl carbamate derivatives?
- Methodological Answer :
- Multi-Technique Validation : Compare X-ray bond angles (e.g., C8—C9—C1: 119.37°) with DFT-optimized geometries. Discrepancies >2° suggest experimental artifacts (e.g., crystal packing effects) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain deviations in solid-state vs. solution data .
Experimental Design Considerations
Q. What precautions are critical for handling air- or moisture-sensitive intermediates in Tert-butyl carbamate synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
